molecular formula C11H15ClFN B8089160 MFCD31695606

MFCD31695606

Cat. No.: B8089160
M. Wt: 215.69 g/mol
InChI Key: HWVMIUHPICOBDR-QRPNPIFTSA-N
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Description

Based on analogous compounds with similar MDL identifiers (e.g., MFCD13195646 in ), it likely belongs to a class of organoboronic acids or aryl ketones, which are critical in catalysis, pharmaceutical synthesis, and materials science . Such compounds often exhibit unique electronic properties due to substituents like trifluoromethyl (-CF₃) or halogen groups, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

N-[(1S)-1-(4-fluorophenyl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8(13-11-6-7-11)9-2-4-10(12)5-3-9;/h2-5,8,11,13H,6-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVMIUHPICOBDR-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MFCD31695606 typically involves several steps. One common method includes the reaction of (S)-1-(4-fluorophenyl)ethylamine with cyclopropanecarboxylic acid chloride under specific conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

MFCD31695606 undergoes various chemical reactions, including:

Scientific Research Applications

MFCD31695606 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD31695606 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group is known to enhance the compound’s binding affinity to these targets, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD31695606 with two structurally related compounds: 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4). These were selected based on shared functional groups (e.g., trifluoromethyl, halogens) and relevance to synthetic applications .

Table 1: Structural and Physicochemical Properties

Property This compound (Inferred) 1-(3,5-bis(CF₃)phenyl)propan-1-one (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula Not Available C₁₀H₉F₆O C₆H₅BBrClO₂
Molecular Weight Not Available 202.17 g/mol 235.27 g/mol
Boiling Point Not Available 245–247°C Not Reported
LogP (XLOGP3) Estimated ~2.0–2.5 2.15 2.15
Solubility (mg/mL) Moderate (Inferred) 0.24 0.24
Bioavailability Likely Low (Due to high LogP) 0.55 0.55
Key Functional Groups Aryl, Boronic Acid (Inferred) Trifluoromethyl, Ketone Boronic Acid, Halogens

Key Findings:

Structural Similarities :

  • Both reference compounds contain electron-withdrawing groups (e.g., -CF₃, -Br, -Cl), which enhance stability and reactivity in cross-coupling reactions. This compound likely shares this trait, given its inferred boronic acid functionality .
  • The trifluoromethyl group in CAS 1533-03-5 increases hydrophobicity (LogP = 2.15), similar to boronic acids like CAS 1046861-20-4, which exhibit moderate solubility (0.24 mg/mL) .

Functional Differences :

  • Synthetic Utility : CAS 1533-03-5 is a ketone used in ligand synthesis for transition-metal catalysis, whereas CAS 1046861-20-4 is a boronic acid employed in Suzuki-Miyaura couplings. This compound may bridge these roles if it contains both aryl and boronic acid groups .
  • Biological Activity : Trifluoromethylated ketones (e.g., CAS 1533-03-5) often show higher BBB permeability compared to boronic acids, which are less likely to penetrate membranes due to their polarity .

Experimental Data: Synthesis: CAS 1533-03-5 is synthesized via condensation of 4-methylbenzenesulfonohydrazide with trifluoromethylacetone, yielding 78% purity after column chromatography . In contrast, CAS 1046861-20-4 is produced using palladium catalysts in THF/water, with a synthesis accessibility score of 2.07 . Thermal Stability: The trifluoromethyl group in CAS 1533-03-5 enhances thermal stability (boiling point >245°C), whereas boronic acids like CAS 1046861-20-4 may decompose under similar conditions .

Critical Analysis and Limitations

  • Data Gaps : Direct data on this compound is absent in the provided evidence, necessitating inferences from analogs. For instance, its LogP and solubility are estimated based on boronic acid derivatives .
  • Methodological Notes: Comparative studies should prioritize crystallographic data (e.g., CCDC entries) and spectroscopic validation (e.g., NMR, HPLC) to resolve structural ambiguities .

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